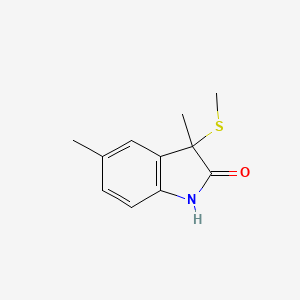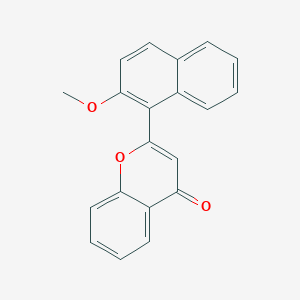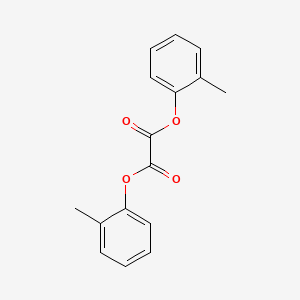
Quinolin-7-amine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-7-amine;1,3,5-trinitrobenzene is a compound that combines the structural features of quinoline and trinitrobenzene. Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. It is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry . On the other hand, 1,3,5-trinitrobenzene is an aromatic compound with three nitro groups attached to a benzene ring, known for its explosive properties and use in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-7-amine, typically involves the Skraup synthesis, which is the most general method. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to acrolein, followed by cyclization and oxidation to form quinoline .
For the preparation of 1,3,5-trinitrobenzene, the nitration of benzene derivatives is a common method. This involves the direct substitution of hydrogen atoms on the benzene ring with nitro groups using nitric acid in the presence of sulfuric acid . The reaction requires high temperatures and produces a mixture of products, which are then separated and purified .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis, utilizing continuous flow reactors to ensure efficient heat management and product yield . For 1,3,5-trinitrobenzene, industrial production typically involves the controlled nitration of benzene in batch reactors, followed by crystallization and purification processes to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Quinolin-7-amine;1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups under specific conditions.
Reduction: Quinoline derivatives can undergo reduction reactions to form dihydroquinolines.
Substitution: Both quinoline and trinitrobenzene can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions
Major Products
Scientific Research Applications
Quinolin-7-amine;1,3,5-trinitrobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Quinolin-7-amine;1,3,5-trinitrobenzene involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but lacks the quinoline moiety, limiting its biological applications.
Uniqueness
Quinolin-7-amine;1,3,5-trinitrobenzene is unique due to its combined structural features, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
61653-19-8 |
|---|---|
Molecular Formula |
C15H11N5O6 |
Molecular Weight |
357.28 g/mol |
IUPAC Name |
quinolin-7-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H8N2.C6H3N3O6/c10-8-4-3-7-2-1-5-11-9(7)6-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-6H,10H2;1-3H |
InChI Key |
IARGASQUNFJJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569938.png)



